molecular formula C25H29NO4S B13144194 4-(Benzhydryloxy)piperidine 4-methylbenzenesulfonate

4-(Benzhydryloxy)piperidine 4-methylbenzenesulfonate

Cat. No.: B13144194
M. Wt: 439.6 g/mol
InChI Key: PCTGZRASXUJYTJ-UHFFFAOYSA-N
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Description

4-(Benzhydryloxy)piperidine 4-methylbenzenesulfonate is an organic compound with the molecular formula C25H29NO4S. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzhydryloxy)piperidine 4-methylbenzenesulfonate typically involves the reaction of benzhydryloxypiperidine with 4-methylbenzenesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, often using solvents like methyl isobutyl ketone. The mixture is heated to reflux temperatures (105-116°C) for a few hours, followed by cooling and purification steps .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzhydryloxy)piperidine 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzhydryloxy group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required for these transformations.

Common Reagents and Conditions

    Potassium Carbonate: Used as a base in substitution reactions.

    Methyl Isobutyl Ketone: Commonly used as a solvent in the synthesis process.

    Inert Atmosphere: Reactions are often carried out under nitrogen to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of the original compound, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

4-(Benzhydryloxy)piperidine 4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 4-(Benzhydryloxy)piperidine 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzhydryloxy)piperidine 4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H29NO4S

Molecular Weight

439.6 g/mol

IUPAC Name

4-benzhydryloxypiperidine;4-methylbenzenesulfonic acid

InChI

InChI=1S/C18H21NO.C7H8O3S/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)20-17-11-13-19-14-12-17;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,17-19H,11-14H2;2-5H,1H3,(H,8,9,10)

InChI Key

PCTGZRASXUJYTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCCC1OC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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